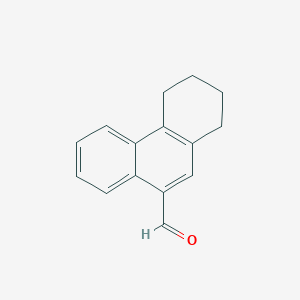
1,2,3,4-Tetrahydro-9-phenanthrenecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde is an organic compound with the molecular formula C15H14O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde can be synthesized through several methods. One common approach involves the reduction of 9-phenanthrenecarboxylic acid to 1,2,3,4-tetrahydro-9-phenanthrenecarboxylic acid, followed by oxidation to the corresponding aldehyde. The reduction step typically employs hydrogenation over a palladium catalyst, while the oxidation step can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: 1,2,3,4-tetrahydro-9-phenanthrenecarboxylic acid.
Reduction: 1,2,3,4-tetrahydro-9-phenanthrenemethanol.
Substitution: Various substituted phenanthrene derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The polycyclic aromatic structure may also enable interactions with DNA or other cellular components, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde can be compared with other similar compounds, such as:
Phenanthrene: The parent hydrocarbon, lacking the aldehyde group and tetrahydro modification.
9-phenanthrenecarboxaldehyde: Similar structure but without the tetrahydro modification.
1,2,3,4-tetrahydro-9-phenanthrenemethanol: The reduced alcohol form of the aldehyde.
Uniqueness
1,2,3,4-tetrahydro-9-phenanthrenecarbaldehyde is unique due to the presence of both the tetrahydro modification and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H14O |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydrophenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C15H14O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h3-4,7-10H,1-2,5-6H2 |
Clé InChI |
WTRORBBEISGIGT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=C(C3=CC=CC=C23)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




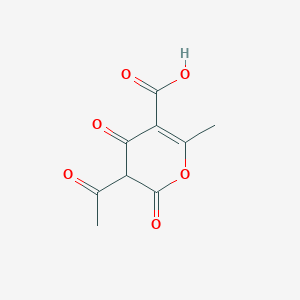
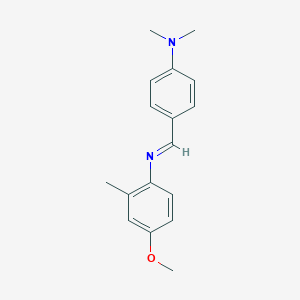
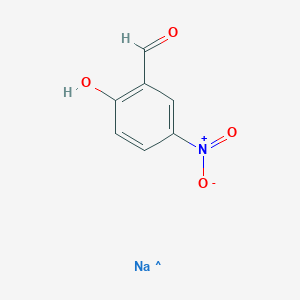



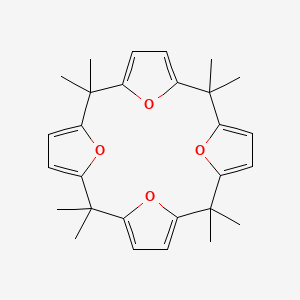

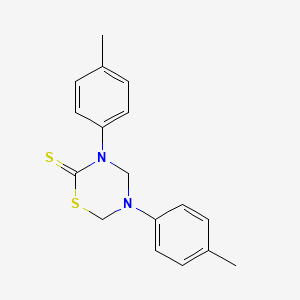


![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)
